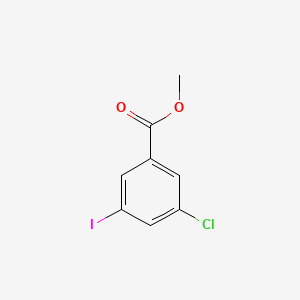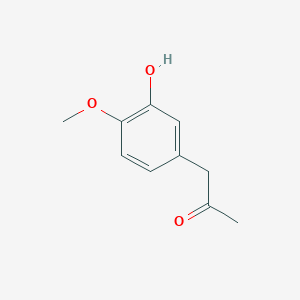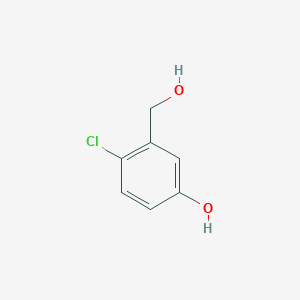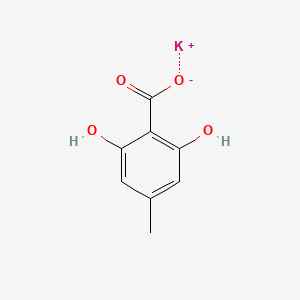![molecular formula C14H15NO5 B1358950 trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-78-8](/img/structure/B1358950.png)
trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-78-8 and a linear formula of C14H15NO5 . The compound is not chirally pure and contains a mixture of enantiomers .
Molecular Structure Analysis
The IUPAC name of the compound is (1R,2S)-2-(2-(4-nitrophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid . The InChI code is 1S/C14H15NO5/c16-13(8-10-2-1-3-12(10)14(17)18)9-4-6-11(7-5-9)15(19)20/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 .Aplicaciones Científicas De Investigación
Photochemical Reactions : The photochemical reaction of compounds similar to trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid, such as ethyl 2-oxo-1-cyclohexanecarboxylate, in various alcohols results in the formation of ω-alkoxycarbonyl esters. This study highlights the potential application of these compounds in photochemical synthesis processes (Tokuda, Watanabe, & Itoh, 1978).
Structural Analysis : X-ray methods have been used to determine the structure and conformation of compounds like cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid. Such analyses are crucial for understanding the physical and chemical properties of these compounds, which is essential in material science and organic synthesis (Korp, Bernal, & Fuchs, 1983).
Stereoselective Syntheses : Research has been conducted on the stereoselective synthesis of 1,2-dialkyl-1-phenyl cyclopentanes, which involves intramolecular carbolithiation of olefins. This study is significant for the development of methods for stereoselective organic synthesis (Krief, Kenda, Maertens, & Remacle, 1996).
High-Performance Liquid Chromatography : A method has been developed for the separation of isomers of similar compounds, like cis- and trans-2-amino-cyclopentane-1-carboxylic acids, using pre-column derivatization. This technique is crucial for the separation and analysis of complex mixtures in chemistry and biochemistry (Péter & Fülöp, 1995).
Conformational Analysis : DFT calculations have been used to investigate the conformational preferences of analogous compounds like 1-amino-2-phenylcyclopentane-1-carboxylic acid. This kind of research is significant for understanding the molecular behavior of these compounds, which is essential in material science and pharmaceutical chemistry (Casanovas, Jiménez, Cativiela, Nussinov, & Alemán, 2008).
Propiedades
IUPAC Name |
(1R,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-13(8-10-2-1-3-12(10)14(17)18)9-4-6-11(7-5-9)15(19)20/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQLVYQCTSAFJE-CMPLNLGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151062 |
Source


|
| Record name | rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid | |
CAS RN |
733740-78-8 |
Source


|
| Record name | rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B1358872.png)


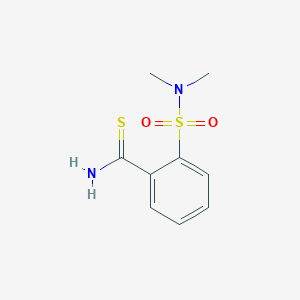
![2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate](/img/structure/B1358884.png)
